molecular formula C17H14F3N5O B2420623 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034508-27-3

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2420623
CAS No.: 2034508-27-3
M. Wt: 361.328
InChI Key: AUMALFIOJJQRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a pyrazine ring, an imidazole ring, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the imidazole intermediate.

    Formation of the Benzamide Structure: The final step involves the coupling of the imidazole-pyrazine intermediate with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Material Science: The compound’s unique electronic properties make it useful in the development of new materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrazine and imidazole rings can bind to metal ions or enzyme active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
  • N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the pyrazine ring, which can provide distinct electronic and steric properties compared to pyridine or pyrimidine analogs. This uniqueness can result in different biological activities and applications.

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c18-17(19,20)13-3-1-2-12(10-13)16(26)24-7-9-25-8-6-23-15(25)14-11-21-4-5-22-14/h1-6,8,10-11H,7,9H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMALFIOJJQRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.